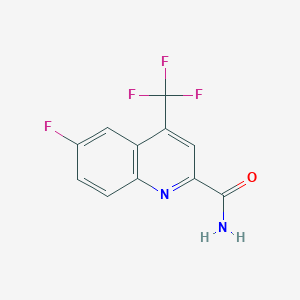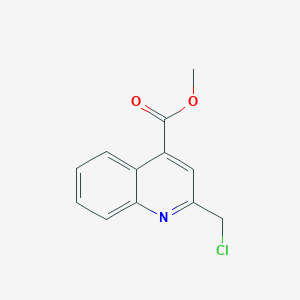
Methyl 2-(chloromethyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(chloromethyl)quinoline-4-carboxylate is a quinoline derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its versatile applications in various chemical transformations and its potential biological activities. The quinoline scaffold, which forms the core structure of this compound, is a prominent heterocyclic aromatic compound widely used in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)quinoline-4-carboxylate typically involves the chloromethylation of quinoline derivatives. One common method includes the reaction of quinoline-4-carboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: Methyl 2-(chloromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-4-carboxylic acid and its derivatives.
Reduction: Dihydroquinoline derivatives.
科学的研究の応用
Methyl 2-(chloromethyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of organic luminescent materials and catalysts.
Biology: The compound is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and antitumor activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(chloromethyl)quinoline-4-carboxylate is primarily based on its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. Additionally, the quinoline scaffold can intercalate into DNA, disrupting its replication and transcription processes. These interactions contribute to the compound’s antibacterial and antitumor activities.
類似化合物との比較
Ethyl 2-(chloromethyl)quinoline-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-(Chloromethyl)quinoline-4-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
2-(Bromomethyl)quinoline-4-carboxylate: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
Uniqueness: Methyl 2-(chloromethyl)quinoline-4-carboxylate is unique due to its specific combination of a chloromethyl group and a methyl ester group on the quinoline scaffold. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
methyl 2-(chloromethyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)10-6-8(7-13)14-11-5-3-2-4-9(10)11/h2-6H,7H2,1H3 |
InChIキー |
WSVFQMFBEJOXHW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



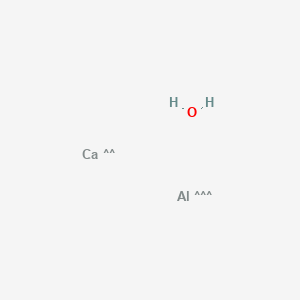

![Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-](/img/structure/B12335491.png)
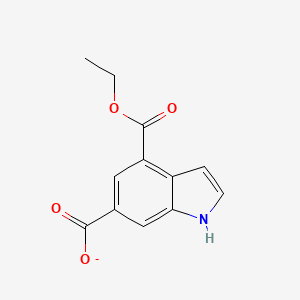
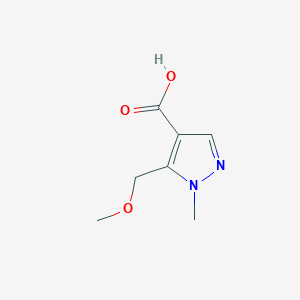
![[(2R,3R,4S,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12335521.png)
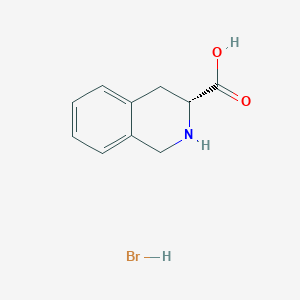
![Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate](/img/structure/B12335528.png)

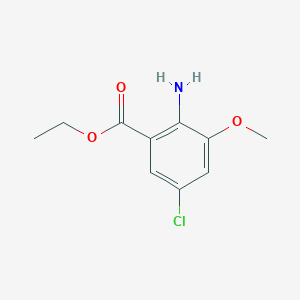
![8-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12335551.png)
![Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12335555.png)
